molecular formula C10H16N4O2 B2370829 tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1394659-73-4

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

Cat. No. B2370829
CAS RN: 1394659-73-4
M. Wt: 224.264
InChI Key: XEYGTGDFZXQZFZ-UHFFFAOYSA-N
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Description

This compound is a derivative of N-Boc piperazine . It belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . These are aromatic heteropolycyclic compounds containing a pyrrolo [2,3-d]pyrimidine ring system, which is an pyrrolopyrimidine isomers having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .


Synthesis Analysis

The synthesis of such compounds often involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst, allowing for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular formula of this compound is C10H16N4O2 . The InChI code is 1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

The compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Scientific Research Applications

1. Histamine H4 Receptor Ligands

A study by Altenbach et al. (2008) explores a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). The pyrimidine 6 position optimization, including analogs where tert-butyl was replaced with aromatic and secondary amine moieties, led to potent compounds exhibiting anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. Asymmetric Mannich Reaction

Yang, Pan, and List (2009) reported the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction. This study highlights the use of carbamate compounds in the synthesis of chiral amino carbonyl compounds, emphasizing their significance in synthetic chemistry (Yang, Pan, & List, 2009).

3. Synthesis of Biologically Active Compounds

Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an important intermediate in the creation of biologically active compounds like omisertinib (AZD9291). This highlights the compound's role in facilitating the development of important pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

4. Crystallographic Studies

Baillargeon et al. (2017) conducted crystallographic studies on tert-butyl carbamate derivatives, illustrating the importance of such compounds in understanding molecular structures and interactions. Their work on isomorphous crystal structures emphasizes the role of tert-butyl carbamates in crystallography (Baillargeon et al., 2017).

5. Preparation and Reactions in Organic Synthesis

Studies on the preparation and reactions of tert-butyl carbamates, such as by Sakaitani and Ohfune (1990), demonstrate their versatility in organic synthesis. These compounds can undergo transformations into N-ester type compounds, highlighting their utility in chemical synthesis (Sakaitani & Ohfune, 1990).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given its structural similarity to compounds known to exhibit a wide range of such activities . Additionally, further studies could explore the synthesis of new derivatives and their potential applications.

properties

IUPAC Name

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYGTGDFZXQZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate

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